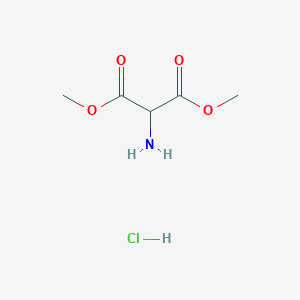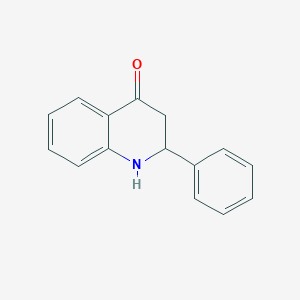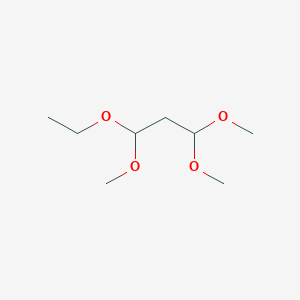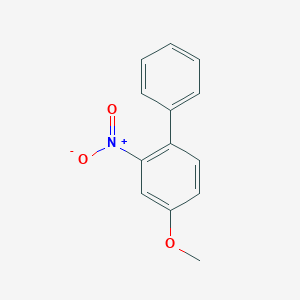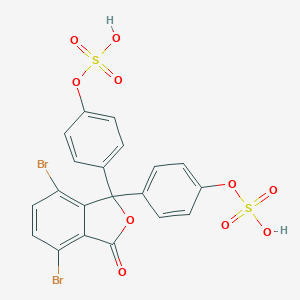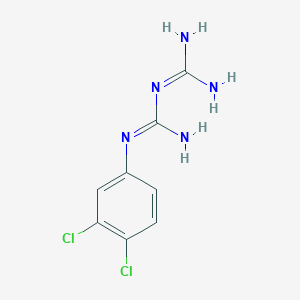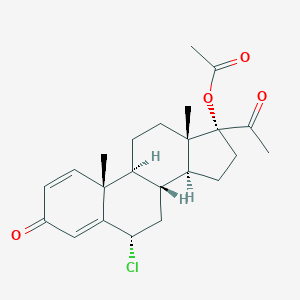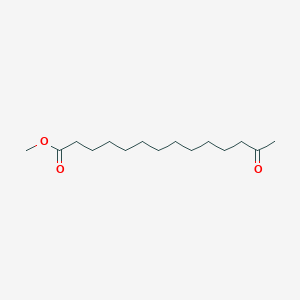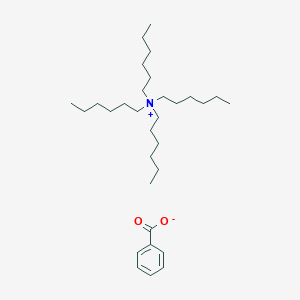![molecular formula C16H17N3 B095152 N,N-Diethylbenzo[c]cinnolin-4-amine CAS No. 19174-76-6](/img/structure/B95152.png)
N,N-Diethylbenzo[c]cinnolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylbenzo[c]cinnolin-4-amine, also known as DEBC, is a synthetic compound that has gained attention in recent years due to its potential as a therapeutic agent. DEBC belongs to the class of cinnoline compounds, which have been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N,N-Diethylbenzo[c]cinnolin-4-amine is not fully understood, but it is believed to act by inhibiting various cellular pathways. N,N-Diethylbenzo[c]cinnolin-4-amine has been found to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and proliferation. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N,N-Diethylbenzo[c]cinnolin-4-amine has been found to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
N,N-Diethylbenzo[c]cinnolin-4-amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the replication of viral infections. N,N-Diethylbenzo[c]cinnolin-4-amine has also been found to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-Diethylbenzo[c]cinnolin-4-amine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. N,N-Diethylbenzo[c]cinnolin-4-amine has also been found to have low toxicity, which makes it a safe compound to work with in the lab. However, there are also limitations to working with N,N-Diethylbenzo[c]cinnolin-4-amine. It is a relatively new compound, which means that there is limited information available about its properties and potential uses. Additionally, N,N-Diethylbenzo[c]cinnolin-4-amine has not been extensively studied in vivo, which means that its effects in living organisms are not fully understood.
Direcciones Futuras
There are several future directions for research on N,N-Diethylbenzo[c]cinnolin-4-amine. One area of research is to further investigate its anti-cancer properties and potential use as a therapeutic agent for breast cancer. Another area of research is to investigate its potential use in the treatment of viral infections, such as hepatitis C. Additionally, further studies are needed to fully understand the mechanism of action of N,N-Diethylbenzo[c]cinnolin-4-amine and its effects in vivo. Overall, N,N-Diethylbenzo[c]cinnolin-4-amine has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully explore its potential uses.
Métodos De Síntesis
N,N-Diethylbenzo[c]cinnolin-4-amine can be synthesized by a multi-step reaction sequence starting from 2,6-dimethoxybenzoquinone and ethylamine. The reaction involves the formation of an intermediate compound, which is then cyclized to form N,N-Diethylbenzo[c]cinnolin-4-amine. The purity of the synthesized N,N-Diethylbenzo[c]cinnolin-4-amine can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
N,N-Diethylbenzo[c]cinnolin-4-amine has been studied extensively for its potential as a therapeutic agent. It has been found to have anti-cancer properties, specifically against breast cancer cells. N,N-Diethylbenzo[c]cinnolin-4-amine has also been shown to inhibit the replication of hepatitis C virus, making it a potential candidate for the treatment of viral infections. In addition, N,N-Diethylbenzo[c]cinnolin-4-amine has been found to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.
Propiedades
Número CAS |
19174-76-6 |
|---|---|
Nombre del producto |
N,N-Diethylbenzo[c]cinnolin-4-amine |
Fórmula molecular |
C16H17N3 |
Peso molecular |
251.33 g/mol |
Nombre IUPAC |
N,N-diethylbenzo[c]cinnolin-4-amine |
InChI |
InChI=1S/C16H17N3/c1-3-19(4-2)15-11-7-9-13-12-8-5-6-10-14(12)17-18-16(13)15/h5-11H,3-4H2,1-2H3 |
Clave InChI |
AHZYPEMPWCAIQR-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=CC2=C1N=NC3=CC=CC=C23 |
SMILES canónico |
CCN(CC)C1=CC=CC2=C1N=NC3=CC=CC=C23 |
Sinónimos |
4-(Diethylamino)benzo[c]cinnoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



